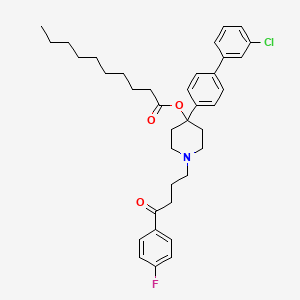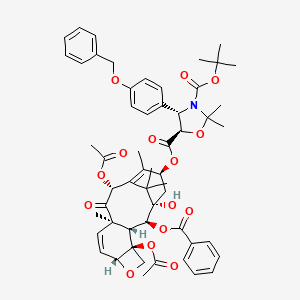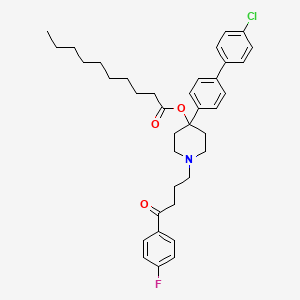
trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)
Vue d'ensemble
Description
“trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid)” is a hydrophobic particle that is soluble in water . It has an average particle diameter of 20 nm and a viscosity of 10 cps . This compound is used in skincare products as a thickener and viscosity enhancer .
Molecular Structure Analysis
The molecular formula of this compound is C16H27NO4 . The IUPAC name is 4-[[4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid . The InChI and Canonical SMILES are also available .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.39 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It is soluble in water .Applications De Recherche Scientifique
Structural Consequences of 1,4-Cyclohexanedicarboxylate Isomerism in Uranyl Ion Complexes
- Trans-1,4-Cyclohexanedicarboxylic acid exhibits distinct structural properties when used in the synthesis of uranyl ion complexes. Depending on the isomeric form and experimental conditions, it can lead to the creation of complex structures with varying dimensions and architectures. The pure trans isomer yields one- and two-dimensional species, showcasing its adaptability in forming intricate molecular assemblies (Thuéry & Harrowfield, 2017).
Influence of Stereochemistry on Thermal Properties
- The stereochemistry of the cyclohexylene units in poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) significantly impacts its thermal properties. The trans configuration promotes chain packing and symmetry, enhancing the material's crystallizability and thermal transitions. This finding highlights the critical role of molecular structure in determining the physical properties of polymers (Berti et al., 2008).
Synthetic Applications
Facile Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives
- A process was developed for the efficient synthesis of trans-4-aminocyclohexanecarboxylic acid derivatives. These derivatives are valuable building blocks in the synthesis of various pharmacologically active compounds, indicating the utility of cyclohexanedicarboxylic acid derivatives in drug synthesis (Patil et al., 2009).
Preparation of Biodegradable Cycloaliphatic Polyesters
- Cyclohexanedicarboxylic acid was used in synthesizing a series of biodegradable cycloaliphatic polyesters, indicating its potential in medical applications. The ability to control polymer morphology through the cis/trans composition of the cyclohexane moiety was demonstrated, offering a way to tailor the material's properties for specific applications (Barriau et al., 2002).
Chemical Transformations and Properties
Optimization of Synthetic Process of trans-Cyclohexanedicarboxylic Acid
- The study presented an optimized process for synthesizing trans-cyclohexanedicarboxylic acid, showing the potential for large-scale production. The content and yield of the product were significantly improved under optimal conditions, demonstrating the practical applicability of this compound in various industrial processes (Yang, 2013).
Mécanisme D'action
Target of Action
Tranexamic Acid Dimer, also known as trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) or R7PAC6437T, primarily targets plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis process, which is the body’s mechanism for breaking down blood clots .
Mode of Action
Tranexamic Acid Dimer acts as an antifibrinolytic . It competitively inhibits the activation of plasminogen to plasmin . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . This compound binds more strongly than aminocaproic acid (another antifibrinolytic) to both the strong and weak receptor sites of the plasminogen molecule .
Biochemical Pathways
The primary biochemical pathway affected by Tranexamic Acid Dimer is the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, this compound prevents the dissolution of fibrin, a protein that forms the meshwork of blood clots . This action effectively reduces or prevents hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders .
Pharmacokinetics
The initial volume of distribution of Tranexamic Acid Dimer is approximately 0.18 L/kg , and its steady-state volume of distribution is 0.39 L/kg . This compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of Tranexamic Acid Dimer’s action is the reduction or prevention of significant bleeding . This is particularly beneficial in conditions characterized by hyperfibrinolysis, where there is an increased breakdown of blood clots leading to excessive bleeding .
Action Environment
The efficacy of Tranexamic Acid Dimer can be influenced by various environmental factors. For instance, the dosage of Tranexamic Acid Dimer can significantly impact its effectiveness and potential side effects. High doses of Tranexamic Acid Dimer have been associated with an increased risk of seizure activity . Therefore, careful dosage adjustment and monitoring are essential to ensure the safe and effective use of this compound .
Propriétés
IUPAC Name |
4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXSMWMAJGYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917016 | |
| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93940-19-3 | |
| Record name | Tranexamic acid dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANEXAMIC ACID DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PAC6437T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



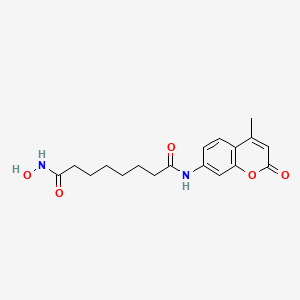

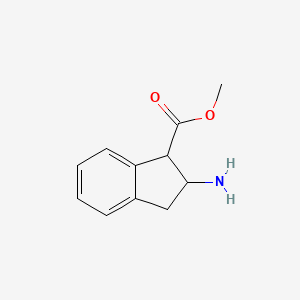
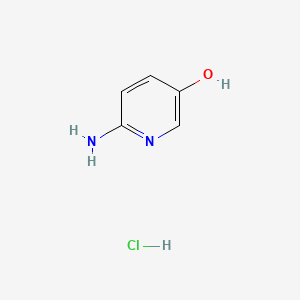
![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)
